![molecular formula C22H19N3O4S B3209143 2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 1058215-77-2](/img/structure/B3209143.png)
2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Overview
Description
Imidazo[2,1-b]thiazole derivatives are important in the field of medicinal chemistry . They are used in the design of new Mitogen-activated protein kinase-interacting protein kinases (MNKs) inhibitors . MNKs phosphorylate eukaryotic initiation factor 4E (eIF4E) and regulate the processes of cell proliferation, cell cycle, and migration and invasion of cancer cells .
Synthesis Analysis
Imidazo[2,1-b]thiazole derivatives can be prepared by cyclocondensation between 2-aminothiazole and an α-halogenated carbonyl compound . The aldehydes can be prepared by using Vilsmeier Haack reaction from imidazo[2,1-b]thiazole and POCl3 in DMF .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed by overlaying the hit core with the MNK2 ATP docking pocket (PDB: 2hw7) .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives can be synthesized in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives can be characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be analyzed by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as an inhibitor of CK2, which has been implicated in a variety of cellular processes. CK2 is overexpressed in many types of cancer, and inhibition of CK2 has been shown to have antitumor effects in preclinical models. This compound has also been shown to have potential applications in the treatment of viral infections, such as hepatitis C virus and human papillomavirus, as well as in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with various cellular targets, such as cyclin-dependent kinases .
Mode of Action
Based on the structural similarity to other imidazo[2,1-b]thiazole derivatives, it may interact with its targets via non-covalent interactions, possibly involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Related compounds have been shown to affect cell cycle regulation, potentially through the modulation of cyclin d1 and cyclin-dependent kinase inhibitors like cip1/p21 and kip1/p27 .
Pharmacokinetics
Similar compounds have been shown to undergo metabolic transformations, such as oxidative desulfation, which could impact their bioavailability .
Result of Action
Related compounds have demonstrated cytotoxic activity against various cancer cell lines, including colorectal adenocarcinoma (ht-29), lung carcinoma (a-549), and breast adenocarcinoma (mcf-7) cells . This cytotoxic activity was associated with mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Action Environment
The synthesis of similar compounds has been performed under basic conditions, suggesting that the compound’s stability and activity might be influenced by ph .
Advantages and Limitations for Lab Experiments
2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its potential applications in animal models.
Future Directions
There are several potential future directions for research on 2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential applications of this compound in the treatment of viral infections and neurodegenerative diseases. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, may have potential applications in the treatment of cancer.
Safety and Hazards
The safety and hazards of imidazo[2,1-b]thiazole derivatives can be evaluated by testing their cytotoxic ability on different types of cells . For example, the most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-14(26)16-5-8-19(20(11-16)28-2)29-13-21(27)23-17-6-3-15(4-7-17)18-12-25-9-10-30-22(25)24-18/h3-12H,13H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYDXJXMVHXZTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.